3-Trimethylsilylpropynal

Vue d'ensemble

Description

3-Trimethylsilylpropynal acts as an important organic intermediate. It is used in agrochemicals, pharmaceuticals, and the dyestuff field . It is also used in the preparation of [3-(trimethylsilyl)-2-propinyliden]-malononitrile .

Molecular Structure Analysis

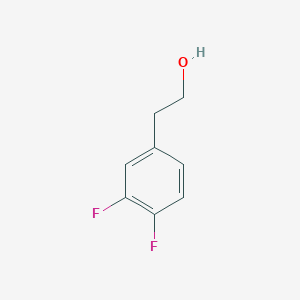

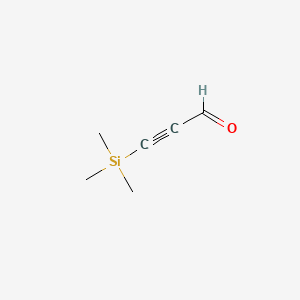

The molecular formula of 3-Trimethylsilylpropynal is C6H10OSi . It has a molecular weight of 126.23 . The structure contains a total of 17 bonds, including 7 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, and 1 aldehyde (aliphatic) .

Physical And Chemical Properties Analysis

3-Trimethylsilylpropynal is a liquid at 20°C . It has a boiling point of 45°C at 20 mmHg , and a flash point of 29°C . The specific gravity at 20/20°C is 0.86 , and the refractive index at 20°C is 1.44 .

Applications De Recherche Scientifique

Radical-Based Reagent Applications

3-Trimethylsilylpropynal, or tris(trimethylsilyl)silane, has been utilized as a radical-based reagent in organic chemistry. It is particularly effective in radical reductions, hydrosilylation, and consecutive radical reactions. This reagent allows for reactions under mild conditions, producing excellent yields with remarkable chemo-, regio-, and stereoselectivity. Its strategic role in polymerization, particularly in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides, is significant (Chatgilialoglu & Lalevée, 2012).

Hydration in Aqueous Medium

Studies have explored the uncatalyzed hydration of the carbonyl group in substituted propynals, like 3-trimethylsilylpropynal, in an aqueous medium. This research is important for understanding the chemical behavior of these compounds in water and their potential interactions with other molecules, such as cyclodextrins (Medvedeva et al., 2013).

Chromatographic Applications

Poly(trimethylsilylpropyne) has been studied for its applications in capillary gas chromatography, particularly for the separation of volatile inorganic hydrides and chlorinated organic compounds. This research demonstrates the potential of using poly(trimethylsilylpropyne) as an effective adsorbent in analytical chemistry (Krylov et al., 2003).

Polymer Synthesis and Characterization

Research on poly(trimethylsilylpropyne) copolymers has been conducted to understand their synthesis, characterization, and potential applications. This includes studies on the introduction of azide groups into the polymers and the analysis of their thermal properties (Ruud, Jia, & Baker, 2000).

Chemical Synthesis and Reactions

The applications of 3-Trimethylsilylpropynal extend to various chemical synthesis and reaction processes. This includes its role in homologation-epoxidation-cyclization strategies, leading to the synthesis of complex molecules (Heffron & Jamison, 2003). Additionally, its potential in forming stable complexes and facilitating chemical transformations has been explored (dos Santos et al., 2015).

Surface Modification and Gas Permeability

The chemical transformations of poly(trimethylsilylpropyne) in the plasma and afterglow of RF discharges in fluorinated gases have been studied. This research is crucial for understanding how these chemical transformations affect the gas permeability of polymer films (Slovetskii, Khotimskiǐ, & Borisov, 2002).

Safety and Hazards

3-Trimethylsilylpropynal is classified as a flammable liquid and vapor (H226), and it can cause skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical, ventilating, and lighting equipment; and using only non-sparking tools .

Orientations Futures

While specific future directions for 3-Trimethylsilylpropynal are not detailed in the available resources, its use as an important organic intermediate in agrochemicals, pharmaceuticals, and the dyestuff field suggests potential for continued research and application in these areas .

Relevant Papers

A paper titled “New Microwave-Assisted Reaction of 3-Trimethylsilylpropynal with 2-Aminopyridine” discusses a new reaction involving 3-Trimethylsilylpropynal . Further details of the paper are not available in the search results.

Mécanisme D'action

Target of Action

This compound is primarily used as an organic intermediate in chemical synthesis

Biochemical Pathways

As an organic intermediate, 3-Trimethylsilylpropynal is involved in various chemical reactions rather than specific biochemical pathways . The exact pathways it affects would depend on the specific reactions it’s used in.

Result of Action

The results of 3-Trimethylsilylpropynal’s action are highly context-dependent, as it’s used as an intermediate in various chemical reactions . The molecular and cellular effects would depend on the specific reaction it’s used in.

Action Environment

The action, efficacy, and stability of 3-Trimethylsilylpropynal can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it’s sensitive to air and moisture .

Propriétés

IUPAC Name |

3-trimethylsilylprop-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OSi/c1-8(2,3)6-4-5-7/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRWLSKYGWLYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375387 | |

| Record name | 3-TRIMETHYLSILYLPROPYNAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trimethylsilylpropynal | |

CAS RN |

2975-46-4 | |

| Record name | 3-TRIMETHYLSILYLPROPYNAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Trimethylsilylpropynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-Trimethylsilylpropynal useful in stereoselective synthesis?

A: 3-Trimethylsilylpropynal demonstrates high syn-selectivity when reacted with cyclic ketene silyl acetals in the presence of a hexacarbonylcobalt complex. [] This selectivity is attributed to the steric and electronic influences of both the cobalt complex and the trimethylsilyl group on the reaction transition state. In contrast, reactions with uncomplexed 3-Trimethylsilylpropynal exhibit lower selectivity or even favor the anti-isomer, highlighting the crucial role of the cobalt complex. []

Q2: Can you provide an example of 3-Trimethylsilylpropynal's application in natural product synthesis?

A: Researchers utilized 3-Trimethylsilylpropynal in a total synthesis of (±)-merrilactone A. [] The synthesis involved a series of reactions, including an aldol reaction between 3-Trimethylsilylpropynal and a lactone intermediate. This step, while lacking inherent facial selectivity, provided a mixture of aldol products that were carried forward in the synthesis. [] This example showcases the strategic use of 3-Trimethylsilylpropynal in constructing complex natural product frameworks.

Q3: What are the structural characteristics of 3-Trimethylsilylpropynal?

A3: While the provided research papers do not explicitly state the molecular formula and weight of 3-Trimethylsilylpropynal, they provide sufficient information to deduce them.

Q4: Beyond stereoselective synthesis, are there other reported reactions involving 3-Trimethylsilylpropynal?

A: One study explored a novel microwave-assisted reaction between 3-Trimethylsilylpropynal and 2-aminopyridine. [] While the specific details of this reaction are not elaborated upon in the abstract, it points to the potential of 3-Trimethylsilylpropynal to participate in diverse chemical transformations beyond traditional aldol reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)